molecular formula C13H10O3 B12848714 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde CAS No. 637728-09-7

5-(3-Acetyl-phenyl)-furan-2-carbaldehyde

Cat. No.: B12848714
CAS No.: 637728-09-7
M. Wt: 214.22 g/mol
InChI Key: RQSCNBSVFYFHNX-UHFFFAOYSA-N
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Description

5-(3-Acetyl-phenyl)-furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a meta-substituted acetyl group on the phenyl ring. This structural motif combines the electron-withdrawing acetyl group with the aromatic furan core, making it a versatile intermediate in organic synthesis. The acetyl group at the meta position likely influences reactivity, solubility, and thermodynamic stability compared to other substituents.

Properties

CAS No.

637728-09-7

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

5-(3-acetylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C13H10O3/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(8-14)16-13/h2-8H,1H3

InChI Key

RQSCNBSVFYFHNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the furan ring and the 3-acetylphenyl group.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the 3-Acetylphenyl Group: The 3-acetylphenyl group can be introduced through Friedel-Crafts acylation, where an acetyl group is added to the phenyl ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves coupling the furan ring with the 3-acetylphenyl group, typically through a cross-coupling reaction using palladium catalysts.

Industrial Production Methods

Industrial production of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Claisen-Schmidt Condensation Reactions

This reaction is a cornerstone for synthesizing α,β-unsaturated ketones (chalcones) from aryl-aldehydes and acetophenones. For 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde:

Example Reaction:
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde + Acetophenone → Chalcone derivative

ConditionReagents/CatalystsYieldProduct ApplicationSource
Ethanolic KOH, RT4-Methoxyacetophenone80%Antibacterial agents
Microwave irradiationNaOH, Ethanol85–92%Urease inhibitors
  • Chalcones derived from this compound exhibit bioactivity, including urease inhibition (e.g., compound 4h , IC₅₀ = 18.75 ± 0.85 µM) .

  • Substituents on the acetophenone ring (e.g., -Cl, -NO₂) significantly influence biological activity .

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks, forming hydrazones and carbohydrazides.

Example Reaction:
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde + Hydrazine → Hydrazone

ConditionReagentsYieldProduct UseSource
Ethanol, RTHydrazine hydrate57–70%Precursors for heterocycles
Microwave-assisted synthesisTriethyl orthoformate60–75%Triazolo-triazine derivatives
  • Hydrazones derived from this compound serve as intermediates for synthesizing fused heterocycles (e.g., furopyrroles) .

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocyclic systems.

Example Reaction:
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde + Acetic anhydride → Furopyrrole

ConditionReagentsYieldKey FeatureSource
Reflux in acetic anhydrideMethyl iodide57%N-substituted furopyrroles
Phase-transfer catalysisBenzyl chloride45–60%Antibacterial scaffolds
  • Cyclized products like 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole show potential in medicinal chemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the furan ring.

Example Reaction:
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde + Aryl iodide → Biaryl-furan

ConditionCatalysts/ReagentsYieldApplicationSource
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃40–70%Advanced intermediates
  • Meerwein arylation with diazonium salts enhances electrophilic substitution at the furan ring .

Solvent and Catalytic Effects

Reaction efficiency depends on solvent polarity and catalyst choice:

SolventCatalystTemperatureYieldReaction TypeSource
DichloromethaneInCl₃, Zn25°C45–60%Cross-coupling
EthanolKOHRT67–72%Chalcone synthesis
DMSOCuCl₂0–5°C68%Diazotization
  • Microwave irradiation reduces reaction times (e.g., chalcone synthesis from 4–6 hours to 10–15 minutes) .

Biological Activity Correlations

Derivatives of this compound show structure-dependent bioactivity:

DerivativeSubstituentActivity (IC₅₀)TargetSource
4h 2,5-dichloro18.75 ± 0.85 µMUrease inhibition
2a 4-methoxyphenylModerate antibacterialS. aureus
  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance enzymatic inhibition, while bulky groups reduce bioavailability .

Analytical Characterization

Key techniques for verifying reaction outcomes:

  • NMR : Confirms aldehyde proton at δ 9.8–10.2 ppm and furan ring protons at δ 6.5–7.5 ppm .

  • IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1680 cm⁻¹ (conjugated aldehyde) .

  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 469.27696 for C₂₂H₁₄Cl₂N₄O₄) .

This compound’s versatility in forming pharmacologically relevant scaffolds underscores its value in synthetic organic chemistry. Further studies could explore its applications in asymmetric catalysis or targeted drug delivery systems.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde typically involves the reaction of furan derivatives with acetophenone through Claisen–Schmidt condensation. This method has been optimized using microwave-assisted techniques, which enhance yields and reduce reaction times. For instance, a study reported yields between 85% and 92% for similar furan chalcone derivatives synthesized via microwave methods, demonstrating the effectiveness of modern synthetic strategies in producing furan-based compounds .

Antimicrobial Properties

5-(3-Acetyl-phenyl)-furan-2-carbaldehyde and its derivatives have been evaluated for their antimicrobial activities. Research indicates that certain furan chalcone derivatives exhibit promising urease inhibitory activity, which is crucial for developing treatments against infections caused by urease-producing bacteria. For example, specific derivatives showed IC50 values significantly lower than the reference drug thiourea, highlighting their potential as effective antimicrobial agents .

Antifungal Activity

In vitro studies have demonstrated that furan derivatives can possess antifungal properties. Compounds derived from furan-2-carbaldehyde have been tested against various fungal strains, showing varying degrees of effectiveness. This suggests that modifications to the furan structure can enhance antifungal activity, making these compounds candidates for further development in antifungal therapies .

Potential in Cancer Treatment

Research has indicated that compounds like 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde may exhibit cytotoxic effects against cancer cell lines. The structural features of furan derivatives allow them to interact with biological targets involved in cancer progression, making them valuable in the search for new anticancer agents .

Anti-inflammatory Effects

Some studies suggest that furan-based compounds can also exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways presents opportunities for developing treatments for chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde derivatives. Research has shown that substituents on the phenyl ring significantly influence biological activity, including antimicrobial and anticancer effects. For instance, the presence of halogen atoms in specific positions has been associated with increased potency against bacterial enzymes .

Case Studies and Research Findings

StudyFocusFindings
MDPI StudyUrease InhibitionIdentified two potent urease inhibitors derived from furan chalcones with IC50 values lower than thiourea .
ACS SymposiumAnticancer ActivityDemonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .
Chemical BulletinAntifungal ActivityEvaluated antifungal efficacy against Botrytis species, showing promise for agricultural applications .

Mechanism of Action

The mechanism of action of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Analogues :

  • 5-(Nitrophenyl)-furan-2-carbaldehydes (ortho, meta, para isomers)
  • 5-(Chlorophenyl)-furan-2-carbaldehyde
  • 5-(Trifluoromethylphenyl)-furan-2-carbaldehyde
  • 5-(Hydroxymethyl)-furan-2-carbaldehyde
Table 1: Substituent Effects on Physical and Thermodynamic Properties
Compound Substituent Position/Type Melting Point (°C) ΔfH°m(cr) (kJ/mol) Key Properties/Applications
5-(3-Acetyl-phenyl)-furan-2-carbaldehyde Meta-acetyl Not reported Not reported Intermediate for Knoevenagel condensations
5-(4-Chlorophenyl)-furan-2-carbaldehyde Para-chloro 126–128 Not reported Higher yield (45.2%) in water-based synthesis
5-(2-Nitrophenyl)-furan-2-carbaldehyde Ortho-nitro Crystalline -423.5 ± 2.1 Lower thermal stability
5-(3-Nitrophenyl)-furan-2-carbaldehyde Meta-nitro Crystalline -418.9 ± 2.3 Intermediate sublimation enthalpy
5-(4-Nitrophenyl)-furan-2-carbaldehyde Para-nitro Crystalline -413.2 ± 2.5 Highest ΔfH°m(cr) among nitro isomers
5-(Hydroxymethyl)-furan-2-carbaldehyde Hydroxymethyl Not reported Not reported Antimicrobial activity in phytocompounds

Substituent Position Impact :

  • Electron-withdrawing groups (e.g., nitro, acetyl) reduce electron density on the furan ring, altering reactivity in electrophilic substitutions. Para-nitro derivatives exhibit higher combustion enthalpies than ortho/meta isomers due to resonance stabilization .
  • Meta-substituted acetyl groups may sterically hinder reactions compared to para-substituted chlorophenyl analogues, affecting yields in coupling reactions .

Key Observations :

  • Microwave-assisted synthesis (e.g., for trifluoromethyl derivatives) improves reaction efficiency and stereoselectivity .
  • Water as a solvent in Suzuki coupling for chlorophenyl derivatives achieves moderate yields (45.2%), whereas DMSO for thiophene analogues yields only 25% .

Thermodynamic and Stability Profiles

Table 3: Thermodynamic Data for Nitrophenyl Analogues

Property 5-(2-Nitrophenyl) 5-(3-Nitrophenyl) 5-(4-Nitrophenyl)
ΔcH°m(cr) (kJ/mol) -423.5 ± 2.1 -418.9 ± 2.3 -413.2 ± 2.5
ΔsubG°(298 K) (kJ/mol) 97.2 ± 0.7 96.1 ± 0.6 94.8 ± 0.6
Sublimation Enthalpy (kJ/mol) 125.3 ± 1.0 124.1 ± 1.0 122.4 ± 1.0

Insights :

  • Ortho-nitro isomers exhibit the lowest standard molar formation enthalpy (ΔfH°m(cr)), indicating higher stability in the crystalline state .
  • Para-substitution generally lowers sublimation Gibbs energy, favoring purification processes .

Biological Activity

5-(3-Acetyl-phenyl)-furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde

The compound can be synthesized through various methods, often involving the reaction of furan derivatives with acetophenone or other aromatic aldehydes. The synthetic route typically includes:

  • Condensation Reaction : Furan-2-carbaldehyde reacts with 3-acetylphenol in the presence of a catalyst.
  • Purification : The product is purified using recrystallization techniques.

Biological Activity Overview

5-(3-Acetyl-phenyl)-furan-2-carbaldehyde exhibits a range of biological activities, including:

  • Antibacterial Activity : The compound has shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 μg/mL .
  • Antioxidant Activity : It has demonstrated antioxidant properties in DPPH radical scavenging assays, indicating its potential to mitigate oxidative stress .
  • Antitumor Activity : Studies have indicated that this compound can induce apoptosis in cancer cell lines, showing IC50 values as low as 13.36 μM against specific tumor cells .

Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde against multiple bacterial strains. The results are summarized in Table 1.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus1
Escherichia coli5
Pseudomonas aeruginosa10

This table illustrates that the compound is particularly effective against gram-positive bacteria, outperforming standard antibiotics like streptomycin and tetracycline .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH assay. The results indicated an IC50 value of approximately 40.9 μg/mL, suggesting moderate antioxidant activity compared to ascorbic acid .

Antitumor Activity

The antiproliferative effects of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde were evaluated across several cancer cell lines. The findings are detailed in Table 2.

Cell LineIC50 (μM)
HuTu8013.36
LNCaP>372.34
T47-D34.84

The compound exhibited the highest activity against HuTu80 cells, indicating its potential as an antitumor agent .

Case Studies

  • Case Study on Antimicrobial Effects : A study conducted on a series of furan derivatives including 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde revealed its superior activity against Staphylococcus aureus, highlighting its potential for developing new antimicrobial therapies .
  • Apoptosis Induction in Cancer Cells : Research involving A549 lung cancer cells treated with varying concentrations of the compound showed a significant increase in caspase-3 activation, indicating that it effectively triggers apoptotic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, analogous nitrophenyl derivatives (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) are synthesized using nitro-substituted aryl halides and furan-2-carbaldehyde precursors under palladium catalysis (Fig. 1 in ). Acidic or basic conditions may optimize regioselectivity. Post-synthetic acetylation of phenyl rings can introduce the acetyl group. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. How are spectroscopic techniques applied to characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the furan ring protons (δ 6.5–7.5 ppm) and acetyl group protons (δ 2.5–3.0 ppm). Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and acetyl C=O (~1680 cm⁻¹). Mass spectrometry (EI or ESI) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀O₃: expected m/z 214.06). Crystallographic data, if available, refine bond lengths and angles using SHELXL ( ) .

Q. What experimental methods determine thermodynamic properties like combustion energy and formation enthalpy?

  • Methodological Answer : Bomb combustion calorimetry (e.g., B-08-MA calorimeter) measures combustion energy (∆cH°) under oxygen at 25°C. For solid-state enthalpy of formation (∆fH°), values are derived using Hess’s law:
    ΔfH=ΔcH(products)ΔcH(reactants)\Delta_f H^\circ = \Delta_c H^\circ (\text{products}) - \Delta_c H^\circ (\text{reactants})

Comparative analysis with additive computational methods (e.g., Benson group increments) identifies discrepancies (Table 5 in ) .

Advanced Research Questions

Q. How can contradictions between experimental and computational thermodynamic data be resolved?

  • Methodological Answer : Discrepancies arise from approximations in additive models (e.g., neglecting steric effects or conjugation). Validate experimental ∆fH° using high-level DFT (e.g., B3LYP/6-311+G(d,p)) with corrections for lattice energy (for solids) and solvation effects. Calorimetric reproducibility tests (e.g., triplicate combustion runs) ensure data reliability. Adjust computational parameters to match crystallographic data ( ) .

Q. What challenges arise in crystallographic refinement of 5-(3-Acetyl-phenyl)-furan-2-carbaldehyde?

  • Methodological Answer : Challenges include:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Disorder in acetyl groups : Apply PART/SUMP restraints to refine occupancies.
  • Weak diffraction : Optimize data collection at synchrotrons for high-resolution (<1.0 Å) datasets. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis ( ) .

Q. How are reaction byproducts (e.g., isomers or humins) analyzed during synthesis?

  • Methodological Answer : Byproducts like 5-(hydroxymethyl)furan-3-carbaldehyde (a humins precursor) are identified via:

  • Chromatography : HPLC with UV detection (λ = 280 nm) or LC-MS for separation and mass confirmation.
  • Vibrational spectroscopy : Compare experimental IR spectra (e.g., humins’ broad O-H stretches) with computed spectra of suspected isomers ( ).
  • Kinetic studies : Monitor time-dependent byproduct formation using in-situ NMR or UV-vis spectroscopy .

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